7-Chloro-1-benzothiophene-3-carboxylic acid
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Overview
Description
7-Chloro-1-benzothiophene-3-carboxylic acid is a heterocyclic compound that contains both sulfur and chlorine atoms within its structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-1-benzothiophene-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the intramolecular thioarylation of α-substituted (o-bromoaryl)thioacetamides . Another method involves the tandem Rh-catalyzed intramolecular heterocyclization of o-alkynyl-S-(methoxymethyl)thiophenols followed by the addition of isocyanates .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods mentioned above, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-1-benzothiophene-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to the corresponding thiol or thioether.
Substitution: Electrophilic substitution reactions can introduce various substituents at different positions on the benzothiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiophene ring.
Scientific Research Applications
7-Chloro-1-benzothiophene-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: This compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 7-chloro-1-benzothiophene-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways depend on the biological context in which it is used. For instance, in medicinal applications, it may inhibit certain enzymes or modulate receptor activity, leading to therapeutic effects .
Comparison with Similar Compounds
1-Benzothiophene-3-carboxylic acid: Lacks the chlorine substituent, which may affect its biological activity and chemical reactivity.
2-Chloro-1-benzothiophene-3-carboxylic acid: The chlorine atom is positioned differently, potentially altering its properties.
7-Bromo-1-benzothiophene-3-carboxylic acid: Substitution with bromine instead of chlorine can lead to different reactivity and biological effects.
Uniqueness: The presence of the chlorine atom at the 7-position in 7-chloro-1-benzothiophene-3-carboxylic acid imparts unique electronic and steric properties, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for the development of new drugs and materials .
Properties
Molecular Formula |
C9H5ClO2S |
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Molecular Weight |
212.65 g/mol |
IUPAC Name |
7-chloro-1-benzothiophene-3-carboxylic acid |
InChI |
InChI=1S/C9H5ClO2S/c10-7-3-1-2-5-6(9(11)12)4-13-8(5)7/h1-4H,(H,11,12) |
InChI Key |
BYIZGYXQYYDGIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)SC=C2C(=O)O |
Origin of Product |
United States |
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